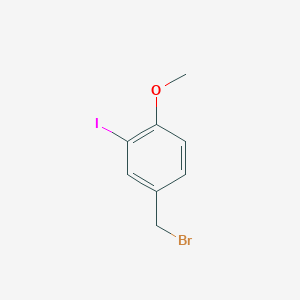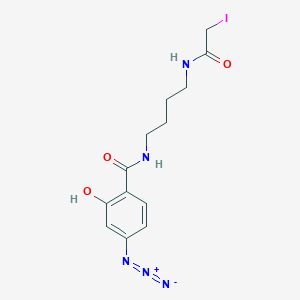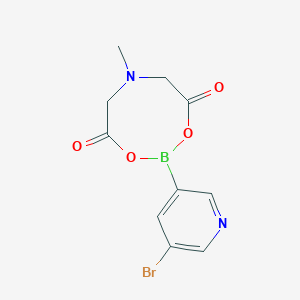
3-Iodo-4-methoxybenzyl bromide
Descripción general
Descripción
3-Iodo-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H8BrIO. It has a molecular weight of 326.96 .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and a bromine atom attached to a benzene ring, which also has a methoxy group (OCH3) attached to it . The InChI code for this compound is 1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis in Oligoribonucleotides
4-Methoxybenzyl group, related to 3-Iodo-4-methoxybenzyl bromide, has been utilized in the synthesis of oligoribonucleotides. This process involves the introduction of the 4-methoxybenzyl group directly to the 2′-hydroxyl group of adenosine, which can then be used successfully in the synthesis of oligoribonucleotides via the phosphotriester approach. The group can be rapidly removed from the oligoribonucleotides, allowing for effective synthesis and characterization through enzymatic hydrolysis (Takaku & Kamaike, 1982).
Solvolysis Studies
Solvolysis of 4-methoxybenzyl chloride and bromide has been investigated to understand the effects of different solvents on these compounds. The study provides insights into the nucleophilic solvent participation and offers a deeper understanding of the solvolysis process, relevant for various chemical syntheses, including those involving this compound (Liu, Duann, & Hou, 1998).
Anti-Plasmodial Applications
The compound (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, synthesized using a process involving 4-methoxybenzyl alcohol and bromide, has shown promising antiplasmodial activity. This highlights the potential of derivatives of this compound in medical research, particularly in the development of anti-malarial drugs (Hadanu et al., 2010).
Structural Properties in Dendritic Material Synthesis
The structural properties of methoxy derivatives of benzyl bromide, including compounds like this compound, have been determined to be of interest for their potential use as building blocks in the synthesis of dendritic materials. The study of these structural properties is crucial for the development of new materials (Pan et al., 2005).
Pharmaceutical Applications
The development of a p-methoxybenzyl bromide generator for PMB protection in a continuous flow system demonstrates the utility of methoxybenzyl bromides in pharmaceutical manufacturing. This system shows compatibility with electron-rich aromatic substrates and has been successfully applied to pharmaceutically relevant intermediates (Otake et al., 2019).
Synthesis in Anticancer Research
Compounds like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized using processes that involve benzyl bromides. These compounds have been evaluated for their anticancer activities, indicating the potential role of this compound derivatives in cancer research (Bekircan et al., 2008).
Safety and Hazards
3-Iodo-4-methoxybenzyl bromide is classified as Acute toxicity, Oral (Category 3), H301, and Long-term (chronic) aquatic hazard (Category 4), H413 . It is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-iodo-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGHGMVOEHPMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040287.png)








![3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3040301.png)


![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)